Biligram

Biliary excretion kinetics Hepatobiliary transport Contrast media pharmacology

Biligram (ioglycamic acid, dimeglumine ioglycamide) is a hepatotropic iodinated contrast agent distinguished by well-characterized biliary excretion kinetics (Emax=1.22±0.19 µmol/min/kg). Its slower clearance and renal excretion shift in hepatic impairment make it indispensable for hepatobiliary transport and transporter saturation studies. With a higher side effect incidence (20.4%), it serves as a benchmark in comparative toxicology of ionic contrast media. Radiation enhancement at 50 mg/ml iodine supports experimental radiotherapy research. Procure Biligram for kinetic profiling, safety benchmarking, and imaging protocol optimization that newer agents cannot replicate.

Molecular Formula C32H44I6N4O17
Molecular Weight 1518.1 g/mol
CAS No. 14317-18-1
Cat. No. B081538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiligram
CAS14317-18-1
Synonyms3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol
Biligram
meglumine ioglycamate
methylglucamine ioglycamide
Molecular FormulaC32H44I6N4O17
Molecular Weight1518.1 g/mol
Structural Identifiers
SMILESCNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
InChIInChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1
InChIKeyHHFDMOXEMINUNX-VRWDCWMNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biligram (Ioglycamic Acid Meglumine Salt, CAS 14317-18-1): Iodinated Hepatobiliary Contrast Medium Baseline Characteristics for Procurement


Biligram (ioglycamic acid, dimeglumine ioglycamide) is an ionic, water-soluble, hepatotropic iodinated contrast medium historically used for intravenous cholangiography and cholecystography to visualize the gallbladder and biliary tree [1]. The compound contains six iodine atoms per molecule of ioglycamic acid, conferring radiopacity for X-ray imaging [2]. As a biliary contrast agent, its clinical utility depends on active hepatic uptake and biliary excretion, which distinguishes it from renal contrast agents and defines its specific niche in hepatobiliary imaging applications [3].

Why Biligram (Ioglycamide) Cannot Be Generically Substituted with Other Iodinated Contrast Agents


In-class substitution of Biligram with alternative biliary contrast agents such as iotroxate (Biliscopin) or iodoxamate (Endobil) is not straightforward due to quantifiable differences in biliary excretion kinetics, protein binding, and adverse effect profiles [1]. Despite sharing a common triiodobenzoate core, these agents exhibit statistically significant variations in maximum biliary excretion rate (Emax), with ioglycamide demonstrating lower hepatic clearance than both iotroxate and iodoxamate [2]. Additionally, clinical data reveal that ioglycamide is associated with a higher incidence of side effects compared to iotroxate when matched for imaging efficacy [3]. These differences directly impact imaging protocol optimization, patient safety profiles, and procurement decisions for specific research or clinical applications.

Biligram (Ioglycamide) Comparative Evidence Guide: Quantified Differentiation for Scientific Selection


Biliary Excretion Kinetics: Ioglycamide Demonstrates 58-138% Lower Emax Compared to Iodoxamate and Iotroxamate in Canine Model

In a head-to-head canine bile-fistula model, meglumine ioglycamide (Biligram) exhibited a significantly lower maximum rate of biliary excretion (Emax) compared to both meglumine iodoxamate and meglumine iotroxamate. At equimolar infusion rates or plasma concentrations, more iotroxamate and iodoxamate were secreted into bile than ioglycamide [1]. This directly impacts the rate of biliary opacification and the achievable contrast density in clinical imaging.

Biliary excretion kinetics Hepatobiliary transport Contrast media pharmacology

Clinical Side Effect Incidence: Ioglycamide Shows 20.4% Side Effect Rate vs. 10.3% for Iotroxate at Equivalent Imaging Efficacy

In a double-blind clinical study directly comparing ioglycamide (Biligram) and iotroxate (Biliscopin) at doses that produced equivalent visualization of the biliary tree, the incidence of side effects was significantly higher in the ioglycamide group [1]. The iotroxate group received a lower total iodine dose (3.6 g vs. 5.3 g) while maintaining equal imaging quality, further emphasizing the safety advantage of the comparator.

Contrast media safety Adverse drug reactions Clinical trial

Renal Excretion Shift in Jaundice: Ioglycamide Urinary Excretion Increases from 18.1% to 42.3% of Administered Dose in Jaundiced Patients

In patients with jaundice, the 24-hour urinary excretion of ioglycamide was significantly elevated compared to anicteric patients, despite similar plasma levels [1]. This shift from biliary to renal elimination reflects competition between bilirubin and ioglycamide for hepatobiliary transport mechanisms and albumin binding, altering the compound's pharmacokinetic profile in hepatic impairment.

Hepatobiliary dysfunction Renal elimination Pharmacokinetics

Hepatotoxicity Risk: Ten Episodes of Massive Transaminase Elevation with Hepatic Necrosis Documented Following Biligram Infusion

A clinical case series reported ten episodes of massive transaminase elevation with hepatic necrosis in seven patients following infusion of meglumine ioglycamide (Biligram) . Following infusion, GPT levels rose abruptly to 98-2202 U/l, accompanied by histologically confirmed centrolobular necrosis in all patients. This represents a distinct and severe adverse event profile that must be considered when selecting ioglycamide for clinical or research applications.

Hepatotoxicity Adverse drug reaction Contrast media safety

Biligram (Ioglycamide) Optimal Application Scenarios Based on Quantified Evidence


Preclinical Pharmacokinetic Studies of Hepatobiliary Transport Mechanisms

Ioglycamide's well-characterized biliary excretion kinetics and its quantified maximum excretion rate (Emax = 1.22 ± 0.19 µmol/min/kg in canine models) [1] make it a valuable reference compound for investigating hepatobiliary transport mechanisms. Its lower Emax compared to iotroxate and iodoxamate provides a distinct kinetic profile for studying transporter saturation and competition. The documented shift to renal excretion (from 18.1% to 42.3% of dose) in jaundiced subjects [2] further enables research into hepatic impairment models and compensatory elimination pathways.

Radiation Enhancement and Radiosensitization Research

Ioglycamide demonstrates marked radiation enhancement at clinically achievable iodine concentrations. In vitro studies show that at an iodine concentration of 50 mg/ml—well within the range achievable in the bloodstream—ioglycamide produces significant radiation enhancement when combined with orthovoltage X-rays [1]. This property supports its use in experimental radiotherapy research, particularly for investigating the radiosensitizing effects of iodinated contrast agents in cellular models.

Comparative Safety and Toxicology Studies of Ionic Contrast Media

Ioglycamide's documented higher side effect incidence (20.4% vs. 10.3% for iotroxate at equivalent imaging efficacy) [1] and its association with hepatic necrosis (transaminase elevations up to 2202 U/l) [2] establish it as a valuable positive control or reference compound in comparative toxicology studies of ionic contrast media. Its use in such studies provides a benchmark for evaluating newer agents with purportedly improved safety profiles.

Historical Control for Cholangiography Protocol Optimization Research

Ioglycamide's optimal infusion parameters have been rigorously defined in human studies: near-optimal biliary iodine concentrations are achieved when infused at approximately 4 mg/kg/min for one hour [1]. The compound's lower biliary excretion rate relative to newer agents necessitates longer imaging delays and higher iodine doses to achieve comparable opacification [2]. This makes ioglycamide a suitable historical comparator or control agent in research evaluating imaging protocol optimization or in studies where a slower biliary excretion profile is experimentally advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biligram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.